Epibromohydrin

Overview

Description

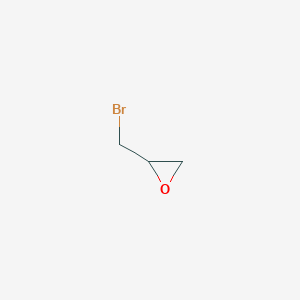

Epibromohydrin (EBH), chemically known as 1-bromo-2,3-epoxypropane, is a brominated epoxide belonging to the epihalohydrin family. It features a three-membered epoxide ring with a bromine atom at the terminal carbon, conferring high reactivity due to ring strain and the electron-withdrawing nature of bromine. EBH is widely utilized as a bifunctional alkylating agent in organic synthesis, polymer chemistry, and pharmaceutical intermediates . Its applications span catalytic CO₂ cycloaddition reactions , synthesis of enantiomerically enriched cyclobutanols , and functionalization of nanomaterials .

Preparation Methods

Synthesis via Alkaline Dehydrohalogenation of Glycerol α,γ-Dibromohydrin

The most historically significant method involves the dehydrohalogenation of glycerol α,γ-dibromohydrin using alkaline reagents. This approach mirrors the industrial production of epichlorohydrin, adapted for bromine substitution .

Reaction Mechanism and Procedure

Glycerol α,γ-dibromohydrin is treated with calcium hydroxide (Ca(OH)₂) in aqueous suspension. The base abstracts a β-hydrogen, facilitating intramolecular nucleophilic displacement of bromide and forming the epoxide ring .

Optimized Conditions :

-

Molar Ratio : 1:1.05 (dibromohydrin:Ca(OH)₂)

-

Temperature : 20–30°C

-

Time : 25–40 minutes

Industrial-scale protocols often employ continuous distillation under reduced pressure (200–300 mbar) to isolate this compound from the aqueous phase, minimizing thermal degradation .

Challenges and Mitigations

-

Byproduct Formation : Residual dibromohydrin and polyglycols may form due to incomplete reaction or over-epoxidation. Neutralization with weak acids (e.g., CO₂) and fractional distillation address this .

-

Calcium Hydroxide Purity : Impurities in Ca(OH)₂ (e.g., Mg²⁺) can catalyze side reactions. Recrystallization or using reagent-grade Ca(OH)₂ (≥95%) improves selectivity .

Direct Bromination of Glycerol Using Bromotrimethylsilane (TMSBr)

A solvent-free, single-step method leveraging TMSBr has emerged as a high-yield alternative, particularly for laboratory-scale synthesis .

Reaction Pathway

TMSBr acts as both a Br⁺ source and a Lewis acid, converting glycerol to α,γ-dibromohydrin intermediates, which spontaneously undergo cyclization to this compound :

Key Parameters :

-

Temperature : 60°C (for dibromohydrin) → 100°C (cyclization)

-

TMSBr:Glycerol Ratio : 2.5:1

Advantages Over Traditional Methods

-

Selectivity : TMSBr minimizes over-bromination, achieving >95% dibromohydrin purity before cyclization .

-

Sustainability : No aqueous waste generated; TMSBr byproducts (hexamethyldisiloxane) are non-toxic and recyclable .

Two-Step Process via Glycerol Dichlorohydrin Intermediate

Though less common, this method involves halogen exchange from dichlorohydrin precursors, historically used in large-scale production .

Stepwise Procedure

-

Chlorination : Glycerol reacts with HCl or Cl₂ to form α,γ-dichlorohydrin.

-

Bromination : Dichlorohydrin undergoes nucleophilic substitution with HBr or NaBr, yielding dibromohydrin, followed by alkaline cyclization .

Industrial Data (Historical) :

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| Chlorination | HCl gas | 50–60°C | 75% |

| Bromination | 48% HBr | 80°C | 68% |

| Cyclization | Ca(OH)₂ | 25°C | 90% |

Economic and Practical Limitations

-

Corrosivity : HBr handling requires specialized equipment (e.g., glass-lined reactors), increasing capital costs .

-

Regulatory Constraints : Byproduct disposal (e.g., CaBr₂ sludge) faces stringent environmental regulations .

Comparative Analysis of Preparation Methods

| Method | Scale | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Alkaline Dehydrohalogenation | Industrial | 85–93 | Scalable; established infrastructure | Requires high-purity Ca(OH)₂; aqueous waste |

| TMSBr-Mediated | Laboratory | 80–89 | Solvent-free; high selectivity | TMSBr cost prohibitive for large scale |

| Dichlorohydrin Route | Obsolete | 68–75 | Flexible halogenation | Corrosive reagents; environmental concerns |

Chemical Reactions Analysis

Types of Reactions

Epibromohydrin undergoes various chemical reactions, including:

Substitution Reactions: this compound can react with nucleophiles to form substituted products.

Ring-Opening Reactions: The epoxide ring in this compound can be opened by nucleophiles, leading to the formation of different products.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and alcohols.

Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed

Substituted Products: Depending on the nucleophile used, various substituted products can be formed.

Ring-Opened Products: The ring-opening reactions of this compound with nucleophiles result in the formation of different alcohols, amines, or thiols.

Scientific Research Applications

Chemical Properties and Reactivity

Epibromohydrin is structurally related to epichlorohydrin and exhibits significant reactivity as an alkylating agent. It can undergo nucleophilic attacks, primarily at the epoxy carbon atoms under acidic conditions, making it useful in synthetic organic chemistry . Its ability to form covalent bonds with nucleophiles allows for the synthesis of complex molecules.

Pharmaceutical Applications

Alkylating Agent:

EBH is utilized as an alkylating agent in the synthesis of various pharmaceutical compounds. For instance, it serves as a reactant in the multistep synthesis of febrifugine analogs and P7C3, which are compounds with potential therapeutic effects .

Synthesis of Antibacterial Agents:

Research indicates that EBH can be employed in synthesizing triazole-oxazolidinones, which exhibit antibacterial activities. This application highlights its role in developing new antibiotics to combat resistant bacterial strains .

Industrial Applications

Synthesis of Cyclic Carbonates:

EBH can react with carbon dioxide (CO₂) in the presence of specific catalysts to produce cyclic carbonates. This reaction is significant for creating environmentally friendly solvents and materials .

Use in Epoxy Resins:

Similar to its counterpart epichlorohydrin, EBH is also used in manufacturing epoxy resins, which are essential for coatings, adhesives, and composite materials due to their durability and chemical resistance .

Research Applications

DNA Interaction Studies:

Research has shown that EBH can interact with synthetic DNA oligomers, leading to cross-linking events that may have implications for understanding mutagenic properties. Studies using denaturing polyacrylamide gel electrophoresis indicate that EBH can form interstrand cross-links with DNA, suggesting potential applications in genetic research and toxicology .

Computational Studies:

Recent computational studies have explored the reactivity of EBH under various conditions, providing insights into its behavior as a nucleophile. These studies help predict how EBH can be utilized in synthetic pathways and its environmental interactions .

Case Study 1: Synthesis of Febrifugine Analogues

A study focused on using EBH as a key intermediate in synthesizing febrifugine analogs demonstrated its effectiveness as an alkylating agent. The resulting compounds showed promising biological activity against certain diseases, indicating EBH's potential in drug development.

Case Study 2: Environmental Chemistry

Research highlighting the use of EBH in creating cyclic carbonates from CO₂ showcases its dual role as a reactant and a means to mitigate greenhouse gas emissions. This application emphasizes the importance of EBH in sustainable chemistry practices.

Data Table: Applications of this compound

Mechanism of Action

Epibromohydrin acts as an alkylating agent, meaning it can transfer an alkyl group to other molecules. This property allows it to interact with various nucleophiles, leading to the formation of different products. The epoxide ring in this compound is highly reactive and can be opened by nucleophiles, resulting in the formation of alcohols, amines, or thiols .

Comparison with Similar Compounds

Chemical Reactivity

Epihalohydrins (Epichlorohydrin, Epifluorohydrin)

Epihalohydrins share a common epoxide backbone but differ in halogen substituents (Cl, Br, F). Reactivity trends are influenced by halogen electronegativity, steric effects, and leaving-group ability:

- Degradation Rates : In Xanthobacter strain Py2, degradation rates for epihalohydrins follow:

Propylene oxide > Epifluorohydrin > Epichlorohydrin (ECH) > Epibromohydrin (EBH) .

The slower degradation of EBH is attributed to bromine’s larger atomic size, which may hinder enzyme-substrate interactions. - Catalytic Hydrolysis: P. aeruginosa Cif hydrolyzes EBH effectively, but the homologous enzyme aCif shows negligible activity due to divergent active-site entrance residues, highlighting steric or electronic incompatibility .

- CO₂ Cycloaddition: EBH and ECH exhibit superior yields (>99% conversion) in cyclic carbonate synthesis compared to non-halogenated epoxides (e.g., styrene oxide: 29%). Bromine’s strong electron-withdrawing effect enhances epoxide electrophilicity, facilitating nucleophilic attack by CO₂ .

Non-Halogenated Epoxides (e.g., Propylene Oxide)

Environmental Impact

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing epibromohydrin derivatives in multi-step organic reactions?

this compound is commonly used as an electrophilic reagent in nucleophilic substitution reactions. A solvent-free approach involves reacting substituted aryl alcohols with excess this compound (5 eq.) under catalytic piperidine at 135°C for 2 hours . Purification typically employs silica column chromatography with heptane/ethyl acetate (3:1), yielding intermediates at 32–74% . For epoxide formation, controlled equivalents of this compound and base (e.g., Cs₂CO₃) in acetone/DMF at 40–70°C enable selective mono- or di-epoxidation of xanthones and acridones .

Q. How can researchers ensure reproducibility in this compound-mediated ring-opening reactions?

Key variables include stoichiometry, solvent polarity, and reaction temperature. Computational studies suggest that this compound’s reactivity under acidic conditions is influenced by solvation effects, with aqueous phases favoring hydrolysis over nucleophilic attack . Standardizing reaction parameters (e.g., 20% NaOH for hydrolysis at 70°C) and validating product purity via HRMS or NMR ensures consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is a hazardous irritant (CAS 3132-64-7) requiring PPE (gloves, goggles) and ventilation . Storage should be in airtight containers at ≤4°C to prevent degradation. Contaminated waste must be neutralized before disposal to avoid environmental release .

Advanced Research Questions

Q. How can enantioselectivity be optimized in this compound-based asymmetric syntheses?

Continuous-flow microreactors demonstrate superior control over enantioselectivity compared to batch methods. For example, circulating this compound through a chiral catalyst-packed reactor for 6 days maintained 91–93% enantiomeric excess (ee) at 76–87% yield, even at 10 mmol scales . Kinetic studies under flow conditions reveal reduced side reactions due to precise residence time control .

Q. What strategies resolve contradictions in reported reaction efficiencies of this compound across studies?

Contradictions often arise from solvent effects or competing reaction pathways. A comparative analysis of solvent systems (e.g., DMF vs. acetone) using quantum mechanical calculations (e.g., DFT) can clarify mechanistic discrepancies . For example, polar aprotic solvents stabilize transition states in epoxide ring-opening, while protic solvents favor hydrolysis .

Q. How can computational modeling guide the design of this compound-based polymers or pharmaceuticals?

Molecular dynamics simulations predict this compound’s reactivity with biomolecules or polymer backbones. For instance, its electrophilic bromine atom facilitates crosslinking in epoxy resins, but steric hindrance from bulky substituents may reduce grafting efficiency . Hybrid QM/MM methods optimize reaction coordinates for drug intermediate synthesis .

Properties

IUPAC Name |

2-(bromomethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO/c4-1-3-2-5-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIPXFAANLTWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO | |

| Record name | EPIBROMOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27815-35-6 | |

| Record name | Oxirane, 2-(bromomethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27815-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5025237 | |

| Record name | Epibromohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Epibromohydrin appears as a colorless volatile liquid. Flash point 22 °F. Slightly soluble in water and denser than water. Toxic by inhalation and ingestion. A strong skin irritant. Used to make rubber., Colorless liquid; [CAMEO] Clear yellow liquid; [NTP] | |

| Record name | EPIBROMOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Epibromohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

273 to 277 °F at 760 mmHg (NTP, 1992), 137 °C | |

| Record name | EPIBROMOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPIBROMOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

133 °F (NTP, 1992) | |

| Record name | EPIBROMOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ether, benzene, chloroform and ethanol | |

| Record name | EPIBROMOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPIBROMOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.601 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.615 g/cu cm at 14 °C | |

| Record name | EPIBROMOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPIBROMOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.9 [mmHg] | |

| Record name | Epibromohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

3132-64-7 | |

| Record name | EPIBROMOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(Bromomethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3132-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epibromohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003132647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epibromohydrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Epibromohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,3-epoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPIBROMOHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E89677I6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPIBROMOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-40 °F (NTP, 1992), -40 °C | |

| Record name | EPIBROMOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPIBROMOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.